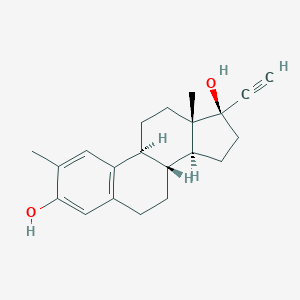

2-Methyl-ethinylestradiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,11-12,15-16,18,22-23H,5-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPDNXSOEMFRPX-OKSLILNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3C2CCC4(C3CCC4(C#C)O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186115 | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-39-9 | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD0T6YEK7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Structural Characterization

Synthetic Pathways for 2-Methyl-ethinylestradiol Derivation

The synthesis of this compound is not typically a primary objective but rather a consequence of the synthesis of its parent compound, ethinylestradiol. The principal method for synthesizing ethinylestradiol involves the ethynylation of estrone (B1671321). gpatindia.com This reaction is commonly achieved by treating estrone with an acetylide salt, such as sodium acetylide or potassium acetylide, in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF). gpatindia.comgoogle.com The acetylide anion attacks the C17-keto group of estrone, leading to the formation of the 17α-ethynyl-17β-hydroxy steroid structure after hydrolysis. gpatindia.com

The formation of this compound occurs when the estrone starting material contains 2-methylestrone as an impurity. This methylated precursor undergoes the same ethynylation reaction, yielding this compound alongside the main product, ethinylestradiol. Therefore, the synthetic pathway for this derivative is intrinsically linked to the purity of the raw materials used in the production of ethinylestradiol.

Alternative synthetic strategies for estrogen derivatives, such as those involving "click chemistry" or the preparation of various esters, typically start from pre-synthesized ethinylestradiol. nih.govgoogle.comgoogle.com These methods are designed to modify the ethinylestradiol molecule at specific positions but are not generally used for the primary synthesis of ring-methylated analogs like this compound.

Stereochemical Aspects and Positional Isomerism in Estrogen Synthesis

Stereochemistry is a critical aspect of steroid synthesis, as the biological activity of these molecules is highly dependent on their three-dimensional structure. wikipedia.org Ethinylestradiol possesses five chiral centers, leading to a specific spatial arrangement of atoms. gpatindia.com The IUPAC name, (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, defines the absolute configuration of the parent molecule. wikipedia.orgnih.gov The stereochemistry at the C8, C9, C13, and C14 positions is inherited from the natural steroid precursor, while the ethynylation reaction at C17 creates a new stereocenter. The desired and biologically active form has the ethynyl (B1212043) group in the alpha (α) position, denoted as 17α. ontosight.aisynzeal.com

Positional isomerism refers to compounds with the same molecular formula and functional groups but at different positions on the carbon skeleton. vedantu.com In the context of this compound, the "2-Methyl" designation specifies the location of the methyl group on the A-ring. Other positional isomers could exist, such as 4-methyl-ethinylestradiol, which would arise from a 4-methylestrone (B1142822) impurity. Controlling positional isomerism requires stringent purification of the starting materials to eliminate unwanted methylated analogs.

Stereoisomers are molecules with the same molecular formula and bond connectivity but different spatial orientations. wikipedia.org These are further classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). wikipedia.org The synthesis of ethinylestradiol aims to produce a single, specific stereoisomer, and the presence of other isomers would be considered an impurity.

Interactive Table: Stereochemical and Isomeric Data for Ethinylestradiol and its 2-Methyl Derivative

| Feature | Ethinylestradiol | This compound | Description |

| Molecular Formula | C₂₀H₂₄O₂ nih.gov | C₂₁H₂₆O₂ synzeal.com | Elemental composition of the molecule. |

| Chiral Centers | 5 gpatindia.com | 5 | Specific carbon atoms with four different substituents, leading to stereoisomerism. |

| Key Stereochemistry | 17α-ethynyl nih.gov | 17α-ethynyl synzeal.com | The spatial orientation of the ethynyl group at carbon 17 is crucial for activity. |

| Isomer Type | Positional Isomer | Positional Isomer | This compound is a positional isomer of other potential methyl-ethinylestradiol compounds. vedantu.com |

Role of this compound as a Synthetic Impurity or Intermediate in Pharmaceutical Manufacturing

This compound is primarily recognized in pharmaceutical manufacturing as a process-related impurity in the production of ethinylestradiol. ontosight.ai It is specifically designated as "Ethinylestradiol Impurity M" by the European Pharmacopoeia (EP). synzeal.compharmaffiliates.comvenkatasailifesciences.com

The presence of impurities, even in small amounts, can potentially impact the quality, stability, and safety of the final active pharmaceutical ingredient (API). ontosight.aidaicelpharmastandards.com Consequently, regulatory bodies enforce strict limits on impurity levels in pharmaceutical products. To adhere to these regulations, manufacturers must monitor and control the levels of known impurities like this compound. ontosight.ai

This has led to the commercial availability of high-purity this compound as a reference standard from specialized suppliers. simsonpharma.comsynzeal.comchemicea.com These reference standards are essential tools for pharmaceutical companies to:

Develop and validate analytical methods (e.g., HPLC) for detecting and quantifying the impurity in batches of ethinylestradiol. synzeal.comdaicelpharmastandards.com

Perform quality control (QC) checks during the manufacturing process. synzeal.com

Conduct stability studies of the API. venkatasailifesciences.com

The compound is not known to be a deliberate synthetic intermediate for other pharmaceutical products; its primary role is that of a benchmark for quality control in the synthesis of ethinylestradiol. ontosight.aisynzeal.com

Interactive Table: Profile of this compound as a Pharmaceutical Impurity

| Identifier | Details | Reference |

| Impurity Name | Ethinylestradiol EP Impurity M | ontosight.aisynzeal.compharmaffiliates.com |

| Chemical Name | 2-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol | synzeal.comchemicea.com |

| CAS Number | 3240-39-9 | pharmaffiliates.comchemicea.com |

| Molecular Formula | C₂₁H₂₆O₂ | pharmaffiliates.comchemicea.com |

| Molecular Weight | 310.43 g/mol | simsonpharma.compharmaffiliates.com |

| Primary Role | Pharmaceutical reference standard for quality control of Ethinylestradiol. | venkatasailifesciences.com |

Molecular Interactions and Receptor Pharmacology

Estrogen Receptor Subtype Binding Affinities (ERα and ERβ)

The biological effects of estrogens are primarily mediated through their interaction with two main estrogen receptor subtypes, ERα and ERβ. wikipedia.orgwikipedia.org These receptors are ligand-activated transcription factors that, upon binding to an estrogenic compound, modulate the expression of target genes. wikipedia.orgdrugbank.comnih.gov The affinity with which a compound binds to ERα and ERβ is a critical determinant of its potency and tissue-specific effects. wikipedia.org

In Vitro Radioligand Binding Assays and Affinity Determination (e.g., K_d, B_max)

In vitro radioligand binding assays are the standard method for determining the binding affinity of a compound for a specific receptor. mst.dkresearchgate.net These assays measure the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max). graphpad.comturkupetcentre.netscience.gov The K_d value is a measure of the affinity of a ligand for its receptor; a lower K_d value indicates a higher binding affinity. turkupetcentre.net B_max represents the total concentration of receptors in a given sample. turkupetcentre.net

For ethinylestradiol, the parent compound of 2-Methyl-ethinylestradiol, studies have determined its binding affinity for estrogen receptors. For instance, radioiodinated derivatives of ethinylestradiol have been shown to bind to the estrogen receptor with nanomolar affinity. nih.govacs.org However, specific K_d and B_max values for this compound binding to ERα and ERβ are not reported in the available search results.

Comparative Receptor Binding with Endogenous Estrogens and Other Synthetic Derivatives

The relative binding affinity (RBA) of a synthetic compound compared to the endogenous estrogen, 17β-estradiol, is a common metric for evaluating its estrogenic potential. Ethinylestradiol has been shown to bind with high affinity to estrogen receptors, in some cases exceeding that of estradiol (B170435) for ERα. wikipedia.orgnih.gov Studies comparing various estrogen derivatives have revealed that structural modifications can significantly impact receptor binding. For example, the substitution of a hydroxyl hydrogen with a methyl group can decrease the affinity for the estrogen receptor. oup.com This suggests that the 2-methyl group in this compound likely influences its binding affinity relative to ethinylestradiol and estradiol, though specific comparative data is not available.

Influence of Receptor Conformation on Ligand Recognition and Binding Dynamics

The binding of a ligand to the estrogen receptor induces a conformational change in the receptor protein. drugbank.com This change is critical for the subsequent interaction with co-regulatory proteins and the initiation of downstream signaling events. oup.com The specific shape and chemical properties of the ligand determine the precise conformational state of the receptor, which in turn influences the nature of the biological response. The ligand-binding domains of ERα and ERβ have some differences in their amino acid composition, which allows for the design of subtype-selective ligands. oup.com The presence of the 2-methyl group on the ethinylestradiol scaffold would interact with the amino acids lining the ligand-binding pocket, thereby influencing the receptor's conformation and binding dynamics. However, detailed structural studies or molecular modeling specific to this compound's interaction with ERα and ERβ are not available in the provided search results.

Genomic Signaling Pathways

Estrogen receptors primarily function through genomic signaling pathways, acting as transcription factors to regulate gene expression. nih.govresearchgate.netnih.gov This process involves the receptor binding to specific DNA sequences and recruiting a complex of proteins to either activate or repress the transcription of target genes. nih.govnih.gov

Ligand-Activated Transcription Factor Mechanisms

Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. wikipedia.org As a ligand-activated transcription factor, the ER dimer then modulates gene expression. drugbank.comresearchgate.net This can occur through direct binding to DNA or by interacting with other transcription factors. drugbank.comdrugbank.com The specific genes that are regulated depend on the cell type, the specific ligand, and the receptor subtype involved. While this is the general mechanism for estrogenic compounds, the specific transcriptional activity induced by this compound has not been documented in the available literature.

Interaction with Estrogen Response Elements (EREs)

The classical genomic pathway involves the binding of the estrogen receptor dimer to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. nih.govresearchgate.net This interaction is a key step in the direct regulation of gene transcription by estrogens. nih.govnih.gov The sequence of the ERE can influence the binding affinity of the ER and the magnitude of the transcriptional response. nih.gov For the parent compound, ethinylestradiol, it is understood to initiate its effects through binding to the estrogen receptor, which then interacts with EREs. nih.gov It is presumed that this compound would follow a similar pathway, but specific studies confirming its interaction with EREs and the resulting gene expression profiles are not available.

Non-Genomic Cellular Actions and Rapid Signaling Cascades

Beyond the classical genomic pathway, this compound can also elicit rapid cellular responses that are independent of gene transcription. cancerbiomed.orgdovepress.com These non-genomic actions are initiated at the cell membrane and involve the activation of various signaling cascades. dovepress.comnih.gov

The rapid, non-genomic effects of estrogens are mediated by membrane-associated estrogen receptors (mERs) and the G protein-coupled estrogen receptor (GPER), also known as GPR30. cancerbiomed.orgnih.gov this compound, similar to estradiol, is believed to act as a potent agonist of GPER. wikipedia.org GPER activation can trigger a variety of downstream signaling events, including the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium. nih.gov The presence of these receptors on the cell surface allows for a rapid response to estrogenic compounds, occurring within seconds to minutes. dovepress.com

One of the key non-genomic signaling pathways activated by estrogens is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.govwikipedia.org The binding of an estrogen to its membrane receptor can lead to the rapid activation of the MAPK/ERK cascade. nih.govjci.org This pathway involves a series of protein kinases that ultimately phosphorylate and activate transcription factors, leading to changes in gene expression that can influence cell proliferation and survival. wikipedia.orgnih.gov Studies have shown that synthetic estrogens, like ethinylestradiol, can activate the MAPK pathway in a time-dependent manner, and this activation can be blocked by an estrogen receptor antagonist. nih.gov

Another critical signaling cascade modulated by estrogens is the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.govnih.gov This pathway plays a crucial role in cell growth, survival, and metabolism. mdpi.comnumberanalytics.com Estrogens can rapidly activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt. nih.govnih.gov This activation can occur through both estrogen receptor-dependent and -independent mechanisms. nih.gov The PI3K/Akt pathway is a major downstream effector of many growth factor receptors and its activation by estrogens highlights the integration of hormonal and growth factor signaling.

Estrogens can also induce rapid changes in intracellular calcium concentrations ([Ca2+]i) and modulate the activity of ion channels. nih.govnih.gov The activation of GPER, for instance, can lead to the mobilization of calcium from intracellular stores. nih.gov This increase in intracellular calcium can act as a second messenger, triggering a variety of cellular responses. nih.gov Furthermore, estrogens have been shown to modulate the function of various ion channels, which can in turn affect cellular processes such as membrane potential and cell proliferation. thno.orgfrontiersin.orgfrontiersin.org

Table 2: Key Non-Genomic Signaling Pathways Activated by Estrogens

| Signaling Pathway | Key Mediators | Downstream Effects |

| MAPK/ERK | mER, GPER, Ras, Raf, MEK, ERK | Regulation of cell proliferation, differentiation, and survival. nih.govwikipedia.org |

| PI3K/Akt | mER, PI3K, Akt | Promotion of cell growth, survival, and metabolism. nih.govmdpi.com |

| Calcium Signaling | GPER, IP3R, RyR | Modulation of various cellular processes through changes in intracellular calcium concentration. nih.govfrontiersin.org |

| Ion Channel Modulation | Various ion channels | Alterations in membrane potential and cellular excitability. thno.orgfrontiersin.org |

Despite a comprehensive search for scientific literature, detailed information regarding the preclinical pharmacokinetics and metabolism of the specific chemical compound “this compound” is not available in the public domain. The provided search results consistently reference the well-studied compound "ethinylestradiol" (EE), but not its 2-methyl derivative.

The introduction of a methyl group at the 2-position of the ethinylestradiol molecule would significantly alter its biochemical properties and metabolic pathways. For example, a primary metabolic route for ethinylestradiol is hydroxylation at the C-2 position. The presence of a methyl group at this location would block this pathway, leading to a metabolic profile substantially different from that of the parent compound.

Given the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate a scientifically accurate article that fulfills the requirements of the provided outline. Substituting data from the related but distinct compound ethinylestradiol would be scientifically inaccurate and misleading. Therefore, the requested article on the pharmacokinetics and metabolism of "this compound" cannot be produced at this time.

Pharmacokinetics and Metabolism Studies in Preclinical Models

Absorption and Distribution Dynamics in Experimental Systems

Specific data on the oral bioavailability of 2-Methyl-ethinylestradiol in any preclinical animal model is not available in the reviewed literature.

Preclinical bioavailability studies are essential to determine the fraction of an orally administered drug that reaches systemic circulation. For the related compound ethinylestradiol, oral bioavailability has been shown to vary considerably across different animal species, which is often attributed to extensive first-pass metabolism in the gut wall and liver. nih.govnih.gov For instance, the systemic availability of ethinylestradiol after oral administration was found to be low in several species. nih.gov

Table 1: Oral Bioavailability of Ethinylestradiol in Various Animal Models Data for a related compound is shown for illustrative purposes.

| Animal Model | Oral Bioavailability (%) |

|---|---|

| Rat | 3% |

| Rabbit | 0.3% |

| Dog | 9% |

| Rhesus Monkey | 0.6% |

| Baboon | 2% nih.gov - 60% nih.gov |

This table is interactive. You can sort and filter the data.

There are no published studies on the tissue distribution or compartmental analysis of this compound in experimental systems.

Such studies are performed to understand how a compound distributes into various tissues and organs after administration. For structurally similar compounds like 17α-methylestradiol, tissue distribution has been evaluated in rats, demonstrating specific uptake in target organs such as the uterus. iaea.org Pharmacokinetic modeling for related estrogens, like ethinylestradiol in baboons, has indicated that their disposition can be described by a two-compartment open model. nih.gov

The elimination half-life of this compound in animal models has not been reported in the scientific literature.

The elimination half-life is a key pharmacokinetic parameter that indicates the time required for the concentration of a drug in the body to be reduced by half. nih.gov For the related compound ethinylestradiol, terminal elimination half-lives have been determined in a variety of animal species following intravenous administration. nih.gov The half-life can differ based on the species and the specific metabolic pathways present. nih.govnih.gov

Table 2: Terminal Elimination Half-Life of Ethinylestradiol in Animal Models Data for a related compound is shown for illustrative purposes.

| Animal Model | Terminal Half-Life (hours) |

|---|---|

| Rat | ~2.3 - 3.0 |

| Rabbit | ~2.3 - 3.0 |

| Beagle Dog | ~2.3 - 3.0 |

| Rhesus Monkey | ~2.3 - 3.0 |

| Baboon | ~2.3 - 3.0 nih.gov; ~8.8 - 11.2 nih.gov |

This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar Studies

Impact of the 2-Methyl Group on Estrogen Receptor Agonism/Antagonism

The introduction of a methyl group at the C2 position of the ethinylestradiol scaffold significantly influences its interaction with estrogen receptors. This modification is located on the A-ring of the steroid, a region known to be critical for high-affinity binding to the ER. nih.gov The presence of the 2-methyl group can affect the compound's estrogenic activity and metabolism. nih.gov

Studies on related estrogens have shown that substitutions on the A-ring can modulate the balance between agonistic and antagonistic activity. nih.gov For instance, while estradiol (B170435) is a full agonist, some of its derivatives with A-ring modifications exhibit mixed agonist/antagonist properties, also known as selective estrogen receptor modulator (SERM) activity. nih.gov The 2-methyl group in 2-Methyl-ethinylestradiol could potentially influence the recruitment of co-activator or co-repressor proteins to the ER complex, thereby modulating its transcriptional activity. However, without direct experimental data, the precise impact on the agonist/antagonist balance remains an area for further investigation.

Influence of Steroidal Backbone Modifications on Pharmacological Profile

The steroidal backbone of this compound, a cyclopentanoperhydrophenanthrene ring system, provides a rigid framework essential for its estrogenic activity. rjpbcs.com Modifications to this backbone can have profound effects on the compound's pharmacological profile, including its binding affinity, efficacy, and metabolic stability. researchgate.net

The development of novel estradiol-based derivatives with modifications on the A-ring has been explored for potential anticancer activity with reduced estrogenic action. researchgate.net These studies highlight the potential for modifying the steroidal core to fine-tune the pharmacological profile of estrogenic compounds. The rigid and hydrophobic nature of the steroidal backbone is a key determinant of binding to the ER, and any alterations must be carefully considered to maintain the necessary structural complementarity. nih.gov

Hydroxyl Group Positioning and Hydrogen Bonding in Ligand-Receptor Interactions

The hydroxyl groups at the C3 and C17 positions of the this compound molecule are critical for its binding to the estrogen receptor. These groups act as hydrogen bond donors and acceptors, forming key interactions with specific amino acid residues within the ligand-binding domain (LBD) of the ER. nih.govplos.org

Molecular docking studies of estradiol and its derivatives have revealed the precise nature of these interactions. nih.govplos.org The 3-hydroxyl group on the phenolic A-ring typically forms hydrogen bonds with charged residues such as Glutamate (Glu353) and Arginine (Arg394) in ERα. nih.govplos.org The 17β-hydroxyl group on the D-ring is also crucial, often forming a hydrogen bond with Histidine (His524) in ERα. nih.govnih.gov The distance between the oxygen atoms of the C3 and C17 hydroxyl groups, which is approximately 11Å in estradiol, is a critical determinant for optimal receptor binding and agonist activity. nih.gov

| Functional Group | Interacting ERα Residue | Type of Interaction |

|---|---|---|

| 3-Hydroxyl Group | Glu353 | Hydrogen Bond |

| 3-Hydroxyl Group | Arg394 | Hydrogen Bond |

| 17β-Hydroxyl Group | His524 | Hydrogen Bond |

Computational and Molecular Docking Approaches for SAR Elucidation

Computational and molecular docking techniques are powerful tools for elucidating the structure-activity relationships of ligands like this compound. nih.govmdpi.com These in silico methods allow for the visualization and analysis of ligand-receptor interactions at an atomic level, providing insights that can guide the design of new compounds with improved properties. nih.gov

Molecular docking simulations can predict the preferred binding orientation of this compound within the ER's ligand-binding domain and estimate the binding affinity. plos.orgmdpi.com These simulations take into account the three-dimensional structures of both the ligand and the receptor. By comparing the docking poses and calculated binding energies of a series of related compounds, researchers can develop SAR models that correlate specific structural features with biological activity. plos.org

For instance, docking studies can reveal how the 2-methyl group might alter the hydrogen bonding network or create new hydrophobic contacts within the binding pocket. plos.org These studies can also help to rationalize the observed agonist or antagonist activity by analyzing the conformational changes induced in the receptor upon ligand binding. nih.gov The use of multiple receptor conformations in docking studies can provide a more accurate prediction of binding modes and affinities. acs.org

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (ERα) |

|---|---|---|

| Estradiol | -11.2 | Glu353, Arg394, His524, Leu387, Phe404 |

| Ethinylestradiol | -10.8 | Glu353, Arg394, His524, Leu387, Phe404 |

| This compound | Data not available | Expected to be similar to Ethinylestradiol with potential influence from the 2-methyl group |

Note: The binding energy values are illustrative and can vary depending on the specific docking software and parameters used. The value for this compound is not available from the searched sources and is presented for comparative context.

Advanced Analytical Methodologies for Research Investigations

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental techniques for the separation of 2-Methyl-ethinylestradiol from complex mixtures. These methods are widely applied for the analysis of its parent compound, ethinylestradiol, in pharmaceutical formulations and biological samples, and the principles are directly applicable to its 2-methyl derivative. nih.govjocpr.comdesklib.com

The separation is most commonly achieved using reversed-phase chromatography. nih.govresearchgate.net In this mode, a nonpolar stationary phase, typically a C8 or C18 bonded silica (B1680970) column, is used with a polar mobile phase. jocpr.comresearchgate.netjddtonline.infonih.govwaters.cominnovareacademics.in The mobile phase often consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water or an aqueous buffer, such as phosphate (B84403) buffer. nih.govjocpr.comresearchgate.net The elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time) to achieve optimal separation. jocpr.comwaters.comnih.gov

The transition from traditional HPLC to UHPLC offers significant advantages, including drastically reduced analysis times and lower solvent consumption. waters.com UHPLC systems utilize columns with smaller particle sizes (sub-2 µm), which provides higher separation efficiency. sigmaaldrich.com For instance, a USP method for ethinylestradiol and levonorgestrel (B1675169) was successfully transferred from an HPLC system with a 10-minute run time to a UPLC system with a 1.5-minute run time, representing an 85% decrease in analysis time and a 92% reduction in solvent use. waters.com

Detection in HPLC and UHPLC systems is often carried out using UV spectrophotometry or fluorescence detection. nih.govresearchgate.netjddtonline.info For UV detection, wavelengths are typically set around 210 nm, 230 nm, or 281 nm. who.intjddtonline.info Fluorescence detection offers superior sensitivity, with excitation and emission wavelengths set appropriately for the analyte, such as 285 nm for excitation and 310 nm for emission for ethinylestradiol. researchgate.net

Table 1: Examples of HPLC/UHPLC Chromatographic Conditions for Ethinylestradiol Analysis

| Parameter | HPLC Method 1 jocpr.com | HPLC Method 2 researchgate.net | UPLC Method nih.gov |

| Column | C18 (250 x 4.6mm, 5µ) | Purospher® STAR RP-18e (150 x 4.0 mm, 5µm) | ACQUITY UPLC BEH C18 (50 x 2.1mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Methanol:Water (35:15:50) | Acetonitrile:Water (47:53) | Gradient of 0.1% Formic Acid in Water and Acetonitrile |

| Flow Rate | 2.0 mL/min | 1.5 mL/min | 0.3 mL/min |

| Detection | UV at 210 nm | UV at 215 nm / Fluorescence (Ex: 285 nm, Em: 310 nm) | Tandem Mass Spectrometry (MS/MS) |

| Column Temp. | 30°C | Room Temperature | Not Specified |

Mass Spectrometry (MS) Techniques: LC-MS/MS and GC-MS/MS for Sensitive Detection and Quantification

For ultra-trace quantification of this compound, chromatography is often coupled with mass spectrometry (MS). Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it the method of choice for analyzing the compound in complex biological and environmental matrices. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS methods are renowned for their ability to achieve extremely low limits of quantification (LOQ), often in the picogram per milliliter (pg/mL) range. nih.govlcms.cznih.gov These methods typically employ a UHPLC system for rapid separation, followed by a triple quadrupole mass spectrometer. nih.govlcms.cz Ionization is usually performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). mdpi.com

A critical step in many high-sensitivity LC-MS/MS assays for ethinylestradiol and its derivatives is chemical derivatization. nih.govthermofisher.com Derivatizing the phenolic hydroxyl group with a reagent like dansyl chloride introduces a readily ionizable group (a tertiary amine), which significantly enhances the signal in positive-ion ESI mode. nih.govlcms.cznih.govthermofisher.com Quantification is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where the mass spectrometer is set to monitor a specific precursor-to-product ion transition, ensuring high selectivity. nih.govthermofisher.com For dansylated ethinylestradiol, a common transition monitored is m/z 530.16 → 171.08. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is another powerful technique used for the determination of steroidal compounds. nih.govvliz.be It is particularly useful for analyzing residues in matrices like animal tissues or hair. nih.govacs.org Before GC analysis, the analytes, which are not sufficiently volatile, must be derivatized, for example, using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

The analysis is performed on a gas chromatograph coupled to a tandem mass spectrometer, often an ion trap analyzer. nih.govacs.org Similar to LC-MS/MS, GC-MS/MS operates by monitoring specific ion transitions, which provides the necessary selectivity and sensitivity for confirmation and quantification at trace levels. nih.govacs.org For example, a GC-MS² method was developed to detect 17α-ethinylestradiol in cattle hair with a detection limit of 0.52 ng/g. nih.govacs.org

Table 2: Mass Spectrometry Parameters for Ethinylestradiol (EE) Analysis

| Technique | Ionization Mode | Derivatization | Matrix | LOQ | Reference |

| UHPLC-MS/MS | ESI Positive | Dansyl Chloride | Human Plasma | 1.0 pg/mL | lcms.cz |

| UPLC-MS/MS | ESI Positive | Dansyl Chloride | Human Plasma | 5 pg/mL | nih.gov |

| LC-MS/MS | ESI Positive | Dansyl Chloride | Human Plasma | 2.5 pg/mL | nih.gov |

| GC-MS/MS | Electron Impact | Silylation (BSTFA) | Meat/Fish | Not Specified | nih.gov |

| GC-MS² | Not Specified | Not Specified | Cattle Hair | < 0.52 ng/g (LOD) | nih.govacs.org |

Spectrophotometric and Spectroscopic Methods for Detection in Complex Matrices

While chromatography-mass spectrometry methods offer the highest sensitivity, spectrophotometric techniques provide simpler, more accessible, and cost-effective options for quantification, particularly in pharmaceutical dosage forms. rsc.orgarabjchem.org

UV-Visible spectrophotometry can be used for the direct determination of ethinylestradiol by measuring its natural absorbance in a solvent like ethanol, typically at a maximum wavelength of about 281 nm. who.int However, for enhanced sensitivity and selectivity, especially in complex matrices, methods involving chemical reactions to produce colored products are employed. rsc.org

One such approach involves the diazotization of a nitroaniline, such as 2-methyl-4-nitroaniline, followed by a coupling reaction with the phenolic group of ethinylestradiol. rsc.org The resulting azo dye has a distinct color and can be quantified by measuring its absorbance at a specific wavelength in the visible region (e.g., 531 nm). rsc.org The reaction conditions, including pH, temperature, and time, must be carefully optimized to ensure reproducible results. rsc.org

Derivative spectrophotometry is another powerful spectroscopic tool. arabjchem.orgresearchgate.net By calculating the first or higher-order derivative of the absorbance spectrum (dA/dλ), it is possible to resolve overlapping spectral bands from the analyte and interfering substances, thereby improving the selectivity of the assay. arabjchem.orgresearchgate.net This technique has been successfully applied to the simultaneous determination of multiple components in a mixture without prior separation. researchgate.net

Method Validation for Selectivity, Sensitivity, and Reproducibility in Research Applications

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. jocpr.comnih.gov Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) and involves assessing several key performance parameters. innovareacademics.in

Selectivity/Specificity: This confirms that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jocpr.com In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo chromatograms. jocpr.com

Linearity: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. jddtonline.infonih.gov For ethinylestradiol, linearity has been demonstrated over ranges such as 5–500 pg/mL for LC-MS/MS methods and 10-50 µg/mL for HPLC-UV methods. nih.govinnovareacademics.in The relationship is typically evaluated by the correlation coefficient (r²), which should be close to 1.0. jocpr.comresearchgate.net

Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified, while the Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy. jddtonline.infoinnovareacademics.in For highly sensitive LC-MS/MS methods for ethinylestradiol, LOQs as low as 1.0 to 5.0 pg/mL in human plasma have been achieved. nih.govlcms.cz

Accuracy: This measures the closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. jocpr.com Recoveries are typically expected to be within 95-105%. jocpr.com

Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (%RSD) or coefficient of variation (%CV). innovareacademics.inresearchgate.net For bioanalytical methods, intra-day and inter-day precision values are typically required to be below 15-20%. nih.govresearchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage. jocpr.cominnovareacademics.in

Table 3: Summary of Method Validation Parameters for Ethinylestradiol (EE)

| Method | Linearity Range | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| RP-HPLC | 2-14 µg/mL | 0.09 µg/mL | 102.44% | 1.92% | jddtonline.info |

| UPLC-MS/MS | 5–500 pg/mL | 5 pg/mL | 93.3-102.8% | < 11.8% | nih.gov |

| RP-HPLC | 0.75 – 4.53 ppm | Not Specified | 98.4 - 99.6% | < 0.87% | jocpr.com |

| LC-MS/MS | 5.000–308.560 pg/mL | 5.000 pg/mL | 68.48% (extraction) | < 19.74% | researchgate.net |

| RP-HPLC | 10-50µg/ml | 4.24µg/ml | Not Specified | Not Specified | innovareacademics.in |

Sample Preparation Techniques for Enhanced Analyte Detection

Effective sample preparation is a crucial step in the analytical workflow, designed to extract the analyte from its matrix, remove interferences, and concentrate it to a level suitable for detection. mdpi.comwaters.com The choice of technique depends on the analyte's properties, the complexity of the matrix, and the sensitivity required. mdpi.com

Liquid-Liquid Extraction (LLE):

LLE is a classic technique used to separate compounds based on their relative solubilities in two different immiscible liquids. lcms.czwaters.com For ethinylestradiol in aqueous samples like plasma, an organic solvent such as a mixture of hexane (B92381) and methyl-tert-butyl ether (MTBE) or hexane and ethyl acetate (B1210297) is used to extract the lipophilic steroid from the aqueous biological fluid. lcms.czwaters.com The organic layer is then separated and evaporated, leaving a concentrated residue of the analyte. nih.gov

Solid-Phase Extraction (SPE):

SPE is a highly efficient and versatile technique for sample cleanup and concentration that has largely replaced LLE in many applications. thermofisher.comnih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interferences are washed away, and the analyte of interest is then eluted with a small volume of a strong solvent. thermofisher.comoaepublish.com Various sorbents are used depending on the analyte and matrix, including:

Reversed-phase (e.g., C18): Retains nonpolar compounds from a polar sample. thermofisher.com

Mixed-mode Cation Exchange (e.g., SOLA SCX): Combines reversed-phase and ion-exchange properties, providing high selectivity for cleanup after derivatization with reagents like dansyl chloride. lcms.czthermofisher.com

Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB): A universal polymer-based sorbent that can retain a wide range of acidic, neutral, and basic compounds. nih.govoaepublish.com

Derivatization:

As mentioned previously, derivatization is a chemical reaction used to convert the analyte into a product with improved analytical properties. lcms.cznih.gov For ethinylestradiol and its 2-methyl derivative, derivatization is key to achieving the high sensitivity required for bioanalysis. nih.govwaters.com The most common strategy is dansylation, which involves reacting the compound with dansyl chloride to attach a fluorescent and easily ionizable tag. nih.govlcms.cznih.govthermofisher.com This single step can dramatically improve the detection limits in both fluorescence-based HPLC and LC-MS/MS methods. researchgate.netnih.gov

Preclinical and in Vitro Pharmacological Models

Cell-Based Assays for Estrogen Receptor Activity and Ligand Selectivity

To determine the estrogenic potential of 2-Methyl-ethinylestradiol, a primary step involves quantifying its interaction with estrogen receptors (ERs), primarily the alpha (ERα) and beta (ERβ) subtypes. Cell-based assays are fundamental for this purpose, providing insights into binding affinity, receptor activation, and ligand selectivity. nih.gov

Standard assays utilize cell lines that endogenously express ERs, such as the human breast cancer cell line MCF-7 (ERα-positive), or engineered cell lines (e.g., yeast or mammalian cells) transfected with specific ER subtypes. nih.govthieme-connect.com These systems allow for the direct measurement of receptor binding and subsequent transcriptional activation. bmbreports.org

Key assays include:

Competitive Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled or fluorescently-labeled estradiol (B170435) from the ER. The result is typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), indicating the ligand's binding affinity.

Reporter Gene Assays: In these assays, cells are engineered with a reporter gene (such as luciferase or β-galactosidase) linked to an Estrogen Response Element (ERE). Binding of an active ligand to the ER initiates transcription of the reporter gene, and the resulting signal is quantifiable. This method effectively measures the agonistic or antagonistic activity of the compound. thieme-connect.combmbreports.org

For the parent compound, ethinylestradiol, studies have shown it binds to and activates both ERα and ERβ. wikipedia.org One study found that ethinylestradiol possessed 194% and 151% of the binding affinity of estradiol for ERα and ERβ, respectively. wikipedia.org Other research on novel radioiodinated derivatives of ethinylestradiol demonstrated nanomolar binding affinities to the ER in MCF-7 cells, confirming that the ethinylestradiol structure is a potent ligand for the receptor. nih.govnih.gov Specific binding affinity data for this compound remains to be reported.

| Compound | Receptor Subtype | Reported Binding Affinity (Kd or Relative) | Cell Line | Citation |

| This compound | ERα, ERβ | Data Not Available | - | |

| Ethinylestradiol (EE2) | ERα | 194% of Estradiol | Not Specified | wikipedia.org |

| Ethinylestradiol (EE2) | ERβ | 151% of Estradiol | Not Specified | wikipedia.org |

| [¹³¹I]EITE (EE2 Derivative) | ER | Kd: 36.47 ± 6.82 nM | MCF-7 | nih.gov |

| [¹³¹I]MITE (EE2 Derivative) | ER | Kd: 61.83 ± 13.95 nM | MCF-7 | nih.gov |

This table presents data for ethinylestradiol and its derivatives as a reference, due to the absence of published data for this compound.

In Vitro Cellular Proliferation and Differentiation Studies

The functional consequence of estrogen receptor binding is often assessed by measuring changes in cellular proliferation and differentiation, particularly in estrogen-dependent cell lines. The E-SCREEN assay, which typically uses the MCF-7 breast cancer cell line, is a widely accepted method for evaluating the proliferative potential of estrogenic compounds. thieme-connect.comuzh.ch

In such studies, cells are cultured in a hormone-depleted medium before being exposed to various concentrations of the test compound. An increase in cell number relative to a control group indicates an agonistic, proliferative effect. uzh.ch Studies on the parent compound, ethinylestradiol, have demonstrated its ability to significantly stimulate the proliferation of ER-positive MCF-7 and HCC1500 breast cancer cells at nanomolar concentrations. uzh.ch Conversely, at very high, non-physiological concentrations (e.g., >10 µM), estrogens can paradoxically inhibit proliferation and induce cytotoxicity in both ER-positive and ER-negative breast cancer cell lines. nih.gov

The effects of this compound on cellular proliferation and differentiation have not been documented. Investigations would be required to determine if it promotes or inhibits growth in hormone-sensitive cells and to establish a dose-response relationship.

| Cell Line | Compound | Concentration | Proliferative Effect (% of Control) | Citation |

| MCF-7 | This compound | Not Tested | Data Not Available | |

| MCF-7 | Ethinylestradiol (EE2) | 0.1 nM | ~149-154% | uzh.ch |

| MCF-7 | Ethinylestradiol (EE2) | 1.0 nM | ~128-139% | uzh.ch |

| HCC1500 | Ethinylestradiol (EE2) | 0.1 nM | ~131-138% | uzh.ch |

| HCC1500 | Ethinylestradiol (EE2) | 1.0 nM | ~129-133% | uzh.ch |

This table presents data for ethinylestradiol as a reference, due to the absence of published data for this compound.

Animal Models for Investigating Estrogenic Effects and Endocrine System Perturbations

Animal models are indispensable for understanding the systemic, organism-level effects of estrogenic compounds. nih.govnews-medical.net Rodent models, such as rats and mice, are commonly used to investigate impacts on reproductive development, neuroendocrine function, and other physiological systems. nih.govnih.gov Aquatic species like fish are also highly valuable for studying endocrine disruption, as they are very sensitive to environmental estrogens. mdpi.com

While no specific in vivo studies on this compound are reported, research on ethinylestradiol provides a clear framework for investigation. Key endpoints measured in these models include:

Reproductive Tract Development: Prenatal or early-life exposure to EE2 in mice has been shown to cause abnormalities in female reproductive organs, such as ovary-independent proliferation of vaginal epithelium. nih.gov

Neuroendocrine and Behavioral Effects: Developmental exposure to EE2 in rats, even at very low doses, can alter social play behavior, anxiety, and maternal behavior, indicating effects on brain development. nih.govdoaj.org

Multigenerational Effects: Continuous breeding studies in rats exposed to EE2 have shown accelerated onset of puberty in females and mammary gland hyperplasia in males across generations. nih.gov

Immunomodulation: In autoimmune-prone mouse models, EE2 exposure has been shown to alter the development and response of immune cells, with effects on both the innate and adaptive immune systems. oup.com

These animal models would be essential to characterize the potential for this compound to act as an endocrine disruptor and to understand its systemic physiological impacts compared to its parent compound.

Molecular Interaction Studies with Biological Membranes via Simulation

Molecular dynamics (MD) simulations are powerful computational tools used to investigate how steroid molecules interact with and permeate biological membranes at an atomic level. acs.org These in silico studies can predict a molecule's preferred location within the lipid bilayer, its orientation, and the energetic barriers associated with its transport across the membrane (flip-flop and desorption). acs.orgnih.gov Such interactions are relevant not only for cellular uptake but also for non-genomic signaling pathways that may involve membrane-bound receptors. nih.gov

The biophysical properties of a steroid, such as its hydrophobicity and the specific nature of its chemical substituents, significantly influence its interaction with the phospholipid bilayer. nih.govnih.gov Comprehensive MD simulation studies have been performed on a wide range of steroids, providing a quantitative understanding of their membrane partitioning, conformational dynamics, and permeation kinetics. acs.org

Currently, there are no published molecular simulation studies focusing specifically on the interaction of this compound with biological membranes. Such an investigation would be valuable to determine how the addition of a methyl group to the ethinylestradiol structure alters its membrane dynamics compared to the parent compound. These simulations would calculate key parameters like the potential of mean force (PMF) profile, which describes the free energy changes as the molecule moves across the membrane, and the membrane/water partition coefficient.

Comparative Academic Research

Comparative Molecular Mechanism of Action with Ethinylestradiol (EE2)

2-Methyl-ethinylestradiol is a synthetic steroidal estrogen, structurally derived from ethinylestradiol (EE2) through the addition of a methyl group at the C-2 position of the steroid's A-ring. ontosight.ai This modification, while seemingly minor, can influence the compound's pharmacological properties, including its estrogenic activity and metabolism. ontosight.ai

The fundamental molecular mechanism of action for both this compound and EE2 involves binding to and activating estrogen receptors (ERs), which are intracellular transcription factors. ontosight.aiwikipedia.org Ethinylestradiol itself is a potent agonist for both major isoforms of the estrogen receptor, ERα and ERβ. wikipedia.org Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

The introduction of the 17α-ethynyl group in ethinylestradiol, compared to the natural estrogen estradiol (B170435), significantly enhances its oral bioavailability and potency by sterically hindering the metabolic action of 17β-dehydrogenase, a key enzyme in the inactivation of estradiol. chemicalbook.com The further addition of a methyl group at the C-2 position in this compound would likely alter its binding affinity for ERα and ERβ and could also influence its metabolic stability. Aromatic hydroxylation at the C-2 position is a primary metabolic pathway for ethinylestradiol. chemicalbook.com The presence of a methyl group at this position would block this metabolic route, potentially leading to a longer half-life and altered metabolic profile compared to EE2.

While direct comparative studies on the molecular mechanism of this compound are not extensively available in public literature, it is established that methylation of steroidal estrogens can impact their biological activity. For instance, the 3-methyl ether of ethinylestradiol, known as mestranol (B1676317), is a prodrug that requires hepatic demethylation to the active EE2. wikipedia.orgpediatriconcall.com In contrast, the 2-methyl group in this compound is on the aromatic A-ring and is not expected to be removed to yield EE2; instead, it would directly influence the interaction of the molecule with the estrogen receptors. The steric bulk and electronic effects of the methyl group could lead to a different conformational change in the receptor upon binding, potentially altering the recruitment of co-activator or co-repressor proteins and thus modulating the transcriptional response of target genes differently than EE2.

Comparative Preclinical Pharmacokinetic Profiles with Other Synthetic Estrogens

The pharmacokinetic profiles of synthetic estrogens are crucial in determining their clinical utility. These profiles are significantly influenced by their chemical structure, which affects absorption, distribution, metabolism, and excretion. While specific preclinical pharmacokinetic data for this compound is sparse, a comparison with other synthetic estrogens like mestranol and quinestrol (B1678685) can provide valuable insights.

Mestranol , the 3-methyl ether of ethinylestradiol, functions as a prodrug. wikipedia.orgpediatriconcall.com It is biologically inactive itself and requires O-demethylation in the liver to be converted to its active form, ethinylestradiol. wikipedia.orgpediatriconcall.com Approximately 70% of a dose of mestranol is converted to ethinylestradiol. wikipedia.orgpediatriconcall.com This metabolic conversion step means that the pharmacokinetic profile of mestranol is intrinsically linked to that of EE2, but with the added variable of the rate and extent of demethylation. nih.gov For instance, a 50 µg dose of mestranol is considered to be pharmacokinetically equivalent to a 35 µg dose of ethinylestradiol. nih.gov

Quinestrol , the 3-cyclopentyl ether of ethinylestradiol, is another synthetic estrogen that, after gastrointestinal absorption, is stored in adipose tissue. pharmacompass.com It is slowly released from this fatty depot and metabolized to its parent compound, ethinylestradiol. pharmacompass.com This storage and slow-release mechanism results in a prolonged duration of action compared to ethinylestradiol.

The pharmacokinetic profile of ethinylestradiol is characterized by rapid oral absorption, but with a low absolute bioavailability of around 40% due to a significant first-pass metabolism in the gut wall and liver. nih.gov This bioavailability is also subject to large inter-individual variability. nih.govnih.gov

For This compound , the addition of a methyl group at the C-2 position would likely alter its pharmacokinetic profile compared to EE2. This methylation would block 2-hydroxylation, a key metabolic pathway for EE2. chemicalbook.com This could potentially lead to a decreased rate of metabolic clearance and a longer elimination half-life. However, it could also be a substrate for other metabolic pathways. Without direct preclinical studies, the precise pharmacokinetic parameters of this compound remain speculative.

The table below summarizes the key pharmacokinetic features of these synthetic estrogens.

| Compound | Key Pharmacokinetic Features |

| This compound | Expected to have altered metabolism due to the C-2 methyl group, potentially leading to a longer half-life compared to EE2. Direct comparative data is not widely available. |

| Ethinylestradiol (EE2) | Rapid oral absorption, low and variable absolute bioavailability (~40%) due to extensive first-pass metabolism. nih.govnih.gov |

| Mestranol | Prodrug of EE2; requires hepatic O-demethylation to become active. 50 µg is bioequivalent to 35 µg of EE2. pediatriconcall.comnih.gov |

| Quinestrol | Stored in adipose tissue and slowly released, leading to a prolonged duration of action. pharmacompass.com |

Differential Estrogen Receptor Subtype Selectivity Compared to Natural and Other Synthetic Estrogens

The biological effects of estrogens are mediated by two main estrogen receptor subtypes, ERα and ERβ, which are encoded by different genes. nih.govoup.com These receptor subtypes have distinct tissue distribution and can even have opposing effects on gene transcription, making receptor subtype selectivity a critical aspect of the pharmacological profile of any estrogenic compound. nih.gov

Natural Estrogens:

Estradiol (E2): The most potent natural estrogen, it binds with high affinity to both ERα and ERβ. wikipedia.org

Synthetic Estrogens:

Ethinylestradiol (EE2): In one study, EE2 was found to have a significantly higher affinity for ERα (233% of estradiol's affinity) and a lower affinity for ERβ (38% of estradiol's affinity), suggesting a preference for ERα. wikipedia.org Another study reported high affinity for both, with 194% and 151% of estradiol's affinity for ERα and ERβ, respectively. wikipedia.org This indicates that while EE2 is a potent agonist at both receptors, it may exhibit some degree of selectivity for ERα.

Mestranol: As a prodrug of EE2, its activity is dependent on its conversion to EE2, and thus its receptor selectivity profile is that of EE2. wikipedia.orgpediatriconcall.com It has a very low affinity for the estrogen receptor itself. wikipedia.org

Other Synthetic Ligands: Researchers have developed ligands with high selectivity for either ERα or ERβ. oup.com For instance, compounds with bulky substituents below the D-ring of the steroid tend to be ERα agonists, while substitutions above the B- and C-rings can confer ERβ selectivity. oup.com

For This compound , the addition of a methyl group at the C-2 position on the A-ring could influence its binding affinity and selectivity for the ER subtypes. The C-2 position is in the vicinity of the ligand-binding pocket of the estrogen receptor. The introduction of a methyl group could create steric hindrance or favorable hydrophobic interactions that alter the binding affinity for one receptor subtype over the other. Without direct experimental data, it is difficult to definitively state the ER subtype selectivity of this compound. However, based on the principle that small structural modifications can significantly impact receptor selectivity, it is plausible that this compound would exhibit a different ERα/ERβ binding profile compared to EE2.

The following table presents a summary of the estrogen receptor binding affinities for various estrogens relative to estradiol.

| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Relative Binding Affinity for ERβ (Estradiol = 100%) |

| Ethinylestradiol (EE2) | 194% - 233% wikipedia.org | 38% - 151% wikipedia.org |

| Mestranol | 0.1% - 2.3% wikipedia.org | Data not available |

| Estradiol | 100% | 100% |

Pharmacological Comparisons with Related Steroidal Compounds (e.g., Progestogens)

In many therapeutic applications, estrogens are co-administered with progestogens. Progestogens are a class of steroid hormones that bind to and activate progesterone (B1679170) receptors. Their pharmacological effects can complement or modulate the effects of estrogens. This section compares the pharmacological properties of this compound (as an estrogen) with representative progestogens like norethindrone (B1679910) and levonorgestrel (B1675169).

Progestogens are broadly classified into generations, with newer generations generally having less androgenic activity. nih.gov

Levonorgestrel: A second-generation progestin, also a 19-nortestosterone derivative. nih.gov It is a potent progestogen with some androgenic effects. nih.gov

The primary pharmacological action of estrogens like This compound is to mediate estrogenic effects through ERα and ERβ. ontosight.ai In contrast, progestogens primarily act on progesterone receptors, but can also have affinities for other steroid receptors, including androgen and glucocorticoid receptors, which contributes to their side-effect profiles. glowm.com

When combined, estrogens and progestogens have synergistic and opposing effects. For instance, in hormonal contraceptives, the estrogenic component (like this compound would be) primarily suppresses follicle-stimulating hormone (FSH) secretion, while the progestogen inhibits the luteinizing hormone (LH) surge, thickens cervical mucus, and alters the endometrium to prevent implantation. drugs.com

The estrogenic component of such a combination also influences the pharmacokinetic and pharmacodynamic properties of the progestogen. For example, ethinylestradiol is known to increase the hepatic synthesis of sex hormone-binding globulin (SHBG). wikipedia.org Progestogens with higher androgenic activity can counteract this effect. nih.gov The specific impact of this compound on SHBG levels and its interaction with different progestogens would depend on its intrinsic estrogenic and metabolic properties, which are not well-documented.

The following table provides a comparative overview of the receptor binding profiles of these compounds.

| Compound | Primary Receptor Target | Other Receptor Interactions |

| This compound | Estrogen Receptor (ERα and ERβ) | Data not available |

| Norethindrone | Progesterone Receptor | Androgen Receptor (agonist) wikipedia.org |

| Levonorgestrel | Progesterone Receptor | Androgen Receptor (agonist) nih.gov |

Future Research Directions and Unanswered Questions

Advanced Computational Modeling for Predictive Pharmacology and Mechanistic Insights

In silico methods offer a rapid and cost-effective approach to predict the pharmacological properties of new chemical entities and to gain insights into their mechanisms of action. nih.govresearchgate.net The application of advanced computational modeling to 2-Methyl-ethinylestradiol is a critical next step in its development.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of compounds based on their chemical structure. pharmaffiliates.compharmaffiliates.com By developing robust 3D-QSAR models for a series of steroidal estrogens, researchers can identify the key molecular features of this compound that are associated with high biological potential. nih.gov Such models can predict binding affinities for various receptors and help in the design of new derivatives with improved activity and selectivity. uzh.chnih.gov

Molecular docking simulations can provide detailed, atomistic-level insights into how this compound interacts with its potential molecular targets, including ERα, ERβ, and GPER. mdpi.commdpi.com These studies can predict the binding poses, calculate binding energies, and identify the key amino acid residues involved in the interaction. mdpi.comreliablerxpharmacy.com This information is invaluable for understanding the structural basis of its activity and for guiding the design of more potent and selective analogs.

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be employed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. researchgate.net By integrating physicochemical data with physiological parameters, PBPK models can predict its pharmacokinetic profile and potential for drug-drug interactions, thereby guiding future preclinical and clinical studies. researchgate.net

Table 2: Proposed Computational Approaches for this compound Research

| Modeling Technique | Objective | Predicted Outcome |

| 3D-QSAR | Predict biological activity based on structure. | Identification of key structural features for receptor binding and activity. nih.govpharmaffiliates.com |

| Molecular Docking | Visualize and quantify ligand-receptor interactions. | Binding affinity scores, interaction poses, and key residue identification for targets like ERα and GPER. mdpi.commdpi.com |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-receptor complex over time. | Stability of binding pose, conformational changes, and free energy of binding. |

| PBPK Modeling | Predict the pharmacokinetic profile of the compound. | Simulation of ADME properties and potential drug-drug interactions. researchgate.net |

Development of Ultrasensitive and Specific Analytical Techniques for Trace Analysis in Biological Research

To accurately study the pharmacokinetics, metabolism, and biological effects of this compound in preclinical models, the development of highly sensitive and specific analytical methods is paramount. Given that its parent compound, ethinylestradiol, is effective at very low concentrations, it is anticipated that this compound will also be present at trace levels (pg/mL) in biological matrices such as plasma and tissue. uzh.chmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroid hormones due to its high specificity, sensitivity, and rapidity. uzh.chresearchgate.netresearchgate.net Future research should focus on developing and validating a robust LC-MS/MS method for this compound. This involves optimizing sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to efficiently isolate the analyte from complex biological samples. nih.gov Chemical derivatization, for instance with dansyl chloride, can be explored to enhance ionization efficiency and significantly improve the lower limit of quantitation (LLOQ). oup.com The goal will be to achieve an LLOQ in the low pg/mL range, which is necessary for detailed pharmacokinetic studies. mdpi.comoup.com

In addition to mass spectrometry, there is a need to explore the development of specific immunoassays, such as enzyme-linked immunosorbent assays (ELISA). While often less specific than LC-MS/MS, immunoassays can be highly sensitive and cost-effective, making them suitable for high-throughput screening applications. pharmaffiliates.com This would require the synthesis of appropriate immunogens and the generation of monoclonal or polyclonal antibodies that can specifically recognize this compound with minimal cross-reactivity to ethinylestradiol and other endogenous steroids.

Table 3: Comparison of Potential Analytical Techniques for this compound

| Analytical Technique | Key Advantages | Target Sensitivity (LLOQ) | Challenges for Development |

| UPLC-MS/MS | High specificity, accuracy, and multiplexing capability. uzh.chnih.gov | 1–5 pg/mL | Method optimization for extraction, chromatography, and potential need for derivatization. mdpi.comoup.com |

| GC-MS/MS | High chromatographic resolution. | pg/mL range | Requires derivatization to improve volatility. |

| Immunoassay (ELISA) | High sensitivity, cost-effective, high-throughput. pharmaffiliates.com | 0.01–0.05 ng/L | Development of highly specific antibodies with low cross-reactivity. pharmaffiliates.com |

| Electrochemical Biosensors | Rapid detection, potential for miniaturization. | < 10⁻⁹ M | Ensuring selectivity in complex biological matrices. alldaychemist.com |

Exploration of Unique Biological Activities and Therapeutic Potential in Defined Preclinical Contexts

A crucial area of future investigation is to determine whether this compound possesses unique biological activities that extend beyond its presumed estrogenic effects, and to explore its therapeutic potential in relevant preclinical models. Research on the related metabolite, 2-methoxyestradiol (B1684026) (2ME2), has revealed a wide range of promising therapeutic properties, including anticancer, anti-angiogenic, and anti-inflammatory effects. nih.govnih.gov These activities provide a strong rationale for investigating similar potential in this compound.

In vitro studies should be conducted to screen the antiproliferative activity of this compound across a panel of human cancer cell lines. Based on the activity of related compounds, this panel should include estrogen receptor-positive (e.g., MCF-7) and -negative breast cancer cells, prostate cancer cells (e.g., PC-3, DU145), and cervical carcinoma cells (e.g., HeLa). nih.govuzh.chmdpi.com These studies would determine the compound's potency (e.g., GI₅₀/IC₅₀ values) and its potential for cancer cell-specific cytotoxicity. mdpi.com

Should promising in vitro activity be identified, subsequent research should progress to in vivo animal models to evaluate the compound's therapeutic efficacy. nih.gov For instance, rodent xenograft models using the aforementioned cancer cell lines could be employed to assess the impact of this compound on tumor growth and progression. Furthermore, given the immunomodulatory effects observed with ethinylestradiol, it would be pertinent to investigate the effects of its 2-methyl derivative on the immune system, potentially in animal models of autoimmune disease or in combination with immunotherapy for cancer. oup.com The use of well-defined animal models is essential for understanding the systemic effects and therapeutic potential of this novel compound. nih.govnews-medical.net

Table 4: Proposed Preclinical Investigations for this compound

| Research Area | Preclinical Model | Key Endpoints to Measure | Rationale Based on Related Compounds |

| Anticancer Activity | Human cancer cell lines (MCF-7, PC-3, HeLa). nih.govmdpi.com | Cell viability (IC₅₀), apoptosis, cell cycle arrest. | 2-Methoxyestradiol has documented anticancer properties. nih.govnih.gov |

| Anti-angiogenic Effects | In vitro tube formation assays, in vivo Matrigel plug assays. | Inhibition of endothelial cell proliferation and tube formation. | 2-Methoxyestradiol is known to be anti-angiogenic. |

| Immunomodulation | Splenic leukocyte cultures, autoimmune mouse models (e.g., NZB/WF1). oup.com | Cytokine production, T-cell subset alterations, global DNA methylation. | Ethinylestradiol exhibits immunologic and epigenetic regulatory effects. oup.com |

| Neuroprotective Effects | Neuroblastoma cell lines (e.g., SH-SY5Y), models of neurodegeneration. researchgate.net | Cell viability, markers of oxidative stress. | 2-Methoxyestradiol has shown effects on neuronal cell viability. researchgate.net |

Conclusion

Synthesis of Key Academic Findings on 2-Methyl-ethinylestradiol

This compound is a synthetic, steroidal estrogen structurally derived from ethinylestradiol through the addition of a methyl group at the C2 position of the steroid's A-ring. ontosight.ai Its primary significance in the scientific literature is not as a therapeutic agent itself, but as a known impurity, specifically designated as Ethinylestradiol Impurity M, which can form during the synthesis of ethinylestradiol. ontosight.aipharmaffiliates.com The presence of such impurities is a critical consideration in pharmaceutical manufacturing, as they can potentially alter the efficacy and safety profile of the final drug product, necessitating stringent quality control measures to monitor and limit their levels. ontosight.ai

The key structural modification—the C2-methylation—is fundamentally important to its biochemical behavior. The primary metabolic pathway for the parent compound, ethinylestradiol, is 2-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.govpharmacompass.com The methyl group at the C2 position in this compound physically blocks this key site of metabolic breakdown. This structural change inherently alters its pharmacological properties, suggesting a different metabolic fate and potentially modified estrogenic activity and potency compared to ethinylestradiol. ontosight.ai As a derivative of a potent estrogen, it is understood to exert its biological effects by binding to and activating estrogen receptors, thus mimicking the action of endogenous estrogens. ontosight.ai

Broader Implications for Fundamental Endocrinological Research and Medicinal Chemistry

The study of compounds like this compound has broader implications beyond its status as a pharmaceutical impurity. For fundamental endocrinological research, it serves as a valuable tool for probing the intricacies of steroid hormone metabolism. By comparing the metabolic pathways of ethinylestradiol and its 2-methylated analog, researchers can better understand the specific roles of enzymes like CYP3A4 and the structural requirements for their substrates. This contributes to a more detailed map of estrogen biotransformation and clearance in the body.

In medicinal chemistry, this compound is a case study in structure-activity relationships (SAR). The analysis of how a simple modification, like the addition of a methyl group, can block a major metabolic route is a core concept in drug design. This knowledge can be leveraged to intentionally design novel estrogenic compounds with improved pharmacokinetic profiles, such as enhanced oral bioavailability or a longer duration of action, by protecting the molecule from rapid metabolic inactivation. Understanding the impact of such impurities underscores the importance of rigorous process chemistry and analytical monitoring in producing safe and effective hormonal therapies. Furthermore, investigating the receptor binding affinity and downstream signaling of such analogs provides deeper insight into the ligand-binding domain of estrogen receptors, aiding in the development of more selective and potent receptor modulators for various therapeutic applications.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Methyl-ethinylestradiol, and how can researchers optimize reaction yields?

- Methodological Answer : Utilize predictive databases (e.g., REAXYS, PISTACHIO) to identify feasible synthetic pathways, prioritizing routes with high template relevance scores (>0.01 plausibility). Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using fractional factorial design to minimize byproducts. Characterize intermediates via NMR and HPLC-MS, referencing purity thresholds from pharmacopeial standards (e.g., USP monographs) .

Q. How can researchers ensure reproducibility in the characterization of this compound?

- Methodological Answer : Adhere to standardized protocols for spectroscopic analysis (e.g., H/C NMR, IR) and chromatographic purity assessments (HPLC with UV/ECD detection). Cross-validate results with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook). Document all experimental parameters (e.g., column type, mobile phase gradient) in supplementary materials to enable replication .

Q. What analytical techniques are recommended for detecting trace levels of this compound in environmental samples?

- Methodological Answer : Employ solid-phase extraction (SPE) coupled with LC-MS/MS, using isotope-labeled internal standards (e.g., C-ethinylestradiol) to correct for matrix effects. Validate limits of detection (LOD < 1 ng/L) via spike-recovery experiments in representative water matrices (e.g., wastewater, surface water) .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

- Methodological Answer : Conduct species-specific physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., CYP3A4 activity in humans vs. rodents). Validate models using paired in vitro hepatocyte assays and in vivo plasma concentration-time profiles. Apply Akaike Information Criterion (AIC) to compare model fits .

Q. What strategies mitigate bias in longitudinal studies investigating the endocrine-disrupting effects of this compound?

- Methodological Answer : Implement blinded randomized controlled trials (RCTs) with stratified sampling to balance covariates (e.g., age, BMI). Use validated questionnaires (e.g., 24-item instruments pre-tested via cognitive interviews) to standardize data collection. Apply mixed-effects models to adjust for attrition and confounding variables .

Q. How can researchers evaluate the long-term environmental persistence of this compound in aquatic ecosystems?

- Methodological Answer : Deploy mesocosm studies simulating natural photolysis and microbial degradation kinetics. Quantify half-lives under varying pH/temperature conditions using first-order decay models. Compare field data with QSAR predictions to identify discrepancies in biodegradation pathways .

Data Presentation and Validation

Q. What are best practices for presenting conflicting structural elucidation data in publications?

- Methodological Answer : Create comparative tables summarizing spectral data (e.g., H NMR shifts, HRMS m/z) from independent labs. Use Bayesian statistical analysis to assign confidence scores to proposed structures. Highlight unresolved ambiguities in the "Discussion" section, citing limitations in current analytical methodologies .

Q. How should researchers address variability in bioactivity assays for this compound?